molecular formula C18H21N3O B5722296 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-(2-methylpropyl)pyridine-3-carbonitrile

2-Amino-4-(4-methoxyphenyl)-6-methyl-5-(2-methylpropyl)pyridine-3-carbonitrile

Cat. No.: B5722296
M. Wt: 295.4 g/mol
InChI Key: MGHRDMZEUNRRTK-UHFFFAOYSA-N
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Description

2-Amino-4-(4-methoxyphenyl)-6-methyl-5-(2-methylpropyl)pyridine-3-carbonitrile is a heterocyclic compound with a complex structure that includes a pyridine ring substituted with various functional groups. This compound is of significant interest due to its potential pharmacological properties and applications in scientific research.

Properties

IUPAC Name

2-amino-4-(4-methoxyphenyl)-6-methyl-5-(2-methylpropyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-11(2)9-15-12(3)21-18(20)16(10-19)17(15)13-5-7-14(22-4)8-6-13/h5-8,11H,9H2,1-4H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHRDMZEUNRRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OC)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-(2-methylpropyl)pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of substituted anilines with cyanoacetic acid derivatives under specific conditions. For instance, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene can yield the desired compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-methoxyphenyl)-6-methyl-5-(2-methylpropyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

2-Amino-4-(4-methoxyphenyl)-6-methyl-5-(2-methylpropyl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-methoxyphenyl)-6-methyl-5-(2-methylpropyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-methoxyphenyl)-6-methyl-5-(2-methylpropyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound in scientific research.

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